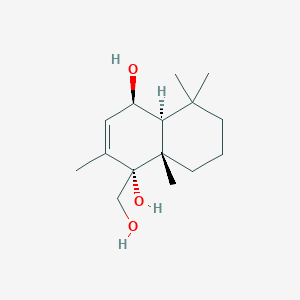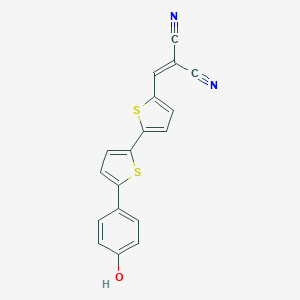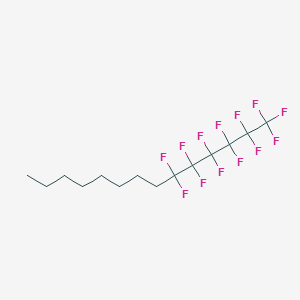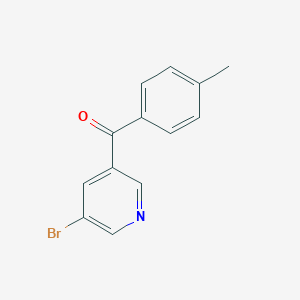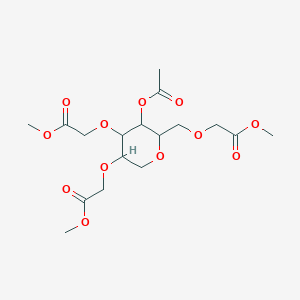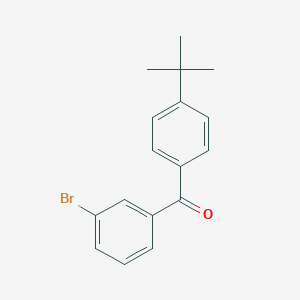
Friedelin-3,4-Lactone
Overview
Description
Friedelin-3,4-lactone is a triterpenoid compound that can be isolated from the leaves of Garcia parviflora. It is known for its weak antitumor activity and is part of the larger class of friedelane triterpenoids, which are pentacyclic triterpenes commonly found in various plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Friedelin-3,4-lactone can be synthesized through various methods, including the extraction from natural sources. The extraction process typically involves the use of organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform. Soxhlet extraction is a common method used for this purpose .
Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis. These methods are designed to reduce environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Friedelin-3,4-lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Friedelin-3,4-lactone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid chemistry and for developing new synthetic methodologies.
Medicine: Its weak antitumor activity makes it a candidate for further research in cancer therapy.
Mechanism of Action
The mechanism of action of friedelin-3,4-lactone involves its interaction with cellular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with key signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Friedelin: A pentacyclic triterpene with similar structural features and biological activities.
3β-Friedelinol: A derivative of friedelin with additional hydroxyl groups, known for its pharmacological potential.
Uniqueness: Friedelin-3,4-lactone is unique due to its specific lactone ring structure, which imparts distinct chemical and biological properties. Its weak antitumor activity and specific cytotoxic effects on certain cell lines differentiate it from other similar compounds .
Properties
IUPAC Name |
(1S,2R,5R,10R,11S,14R,15S,20R,21S)-2,5,8,8,11,14,20,21-octamethyl-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosan-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20-27(5)12-11-22-28(6,21(27)9-10-24(31)32-20)16-18-30(8)23-19-25(2,3)13-14-26(23,4)15-17-29(22,30)7/h20-23H,9-19H2,1-8H3/t20-,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYLYVBSUPHXSX-PFTFKKIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCC3C(C2CCC(=O)O1)(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@]2(CC[C@H]3[C@]([C@@H]2CCC(=O)O1)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


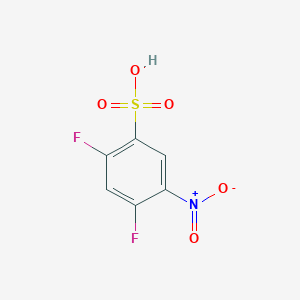
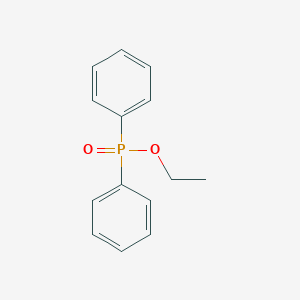

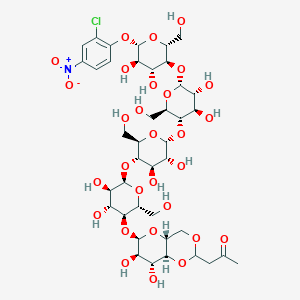

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
